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Compound of Interest

Compound Name: PROTAC HER?2 degrader-1

Cat. No.: B15610871

An In-depth Technical Guide on the Binding Affinity and Mechanism of PROTAC HER2
Degrader-1

For researchers, scientists, and drug development professionals, this guide provides a detailed
examination of PROTAC HER2 degrader-1, a novel therapeutic agent designed to selectively
target and degrade the HER2 protein. This document outlines its binding characteristics,
mechanism of action, and the experimental protocols used for its evaluation.

Introduction to PROTAC HER2 Degrader-1

PROTAC HER2 degrader-1, also identified as compound CH7C4, is a Proteolysis Targeting
Chimera engineered for the targeted degradation of Human Epidermal Growth Factor Receptor
2 (HER2).[1][2][3] This bifunctional molecule is constructed from a ligand that binds to HER2, a
linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, CH7C4 utilizes an analog of
the potent and selective HER2 inhibitor Tucatinib as its HER2-binding moiety ("warhead") and a
ligand for the Cereblon (CRBN) E3 ligase.[3] By inducing proximity between HER2 and CRBN,
CH7C4 hijacks the cell's natural ubiquitin-proteasome system to tag HER?2 for degradation,
thereby eliminating the protein from the cell.

Quantitative Data Summary

The efficacy of PROTAC HER2 degrader-1 (CH7C4) is defined by its binding affinity,
degradation efficiency, and its impact on cancer cell proliferation. While a direct dissociation
constant (Kd) for the entire CH7C4 molecule is not specified in the primary literature, the
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inhibitory concentration (IC50) of its warhead, Tucatinib, provides a strong measure of its
binding affinity to the HER2 kinase domain.
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Cell Line /
Parameter Molecule Value Assay Description
Condition
Concentration
required to inhibit
, 50% of HER2
o o Kinase Assay ) o
Binding Affinity o ) kinase activity,
Tucatinib 6.9 nM (recombinant o
(IC50) indicating the
HER?2) . -
binding affinity of
the PROTAC's
warhead.
Concentration
required to inhibit
- 50% of HER2
Tucatinib 8 nM Cell-based Assay S
activity in a
cellular context.
[4]
Concentration of
, the PROTAC
Degradation ]
o required to
Efficiency CH7C4 69 nM BT-474 Cells
degrade 50% of
(DC50)
the target HER2
protein.[1][2][3]
Concentration of
the PROTAC
required to
CH7C4 55 nM NCI-N87 Cells
degrade 50% of
the target HER2
protein.[3]
Maximum CH7C4 96% BT-474 Cells The maximum
Degradation percentage of
(Dmax) HER2 protein
degraded at
optimal PROTAC
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concentration.[1]

[2](3]

The maximum
percentage of
HERZ2 protein

CH7C4 94% NCI-N87 Cells
degraded at
optimal PROTAC
concentration.[3]
Concentration of
the PROTAC
required to inhibit
Anti-proliferative 50% of cell
Activity (IC50) crrca 0.047nM BT-474 Cells proliferation in a
HER2-positive
breast cancer
cell line.[1][2]
Concentration of
the PROTAC
required to inhibit
CH7C4 0.098 nM SK-BR-3 Cells 50%_) o C?" _
proliferation in a
HER2-positive
breast cancer
cell line.
Concentration of
the PROTAC
required to inhibit
CH7C4 0.137 nM NCI-N87 Cells 20% of cell

proliferation in a
HER2-positive
gastric cancer

cell line.

Signaling Pathway and Mechanism of Action
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HER?2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling
pathways crucial for cell growth and proliferation, primarily the PI3K/AKT/mTOR and
RAS/MEK/ERK pathways.
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Caption: HER2 Receptor Signaling Pathways.
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PROTAC HER2 degrader-1 (CH7C4) functions by inducing the formation of a ternary complex
between the HER2 protein and the CRBN E3 ligase. This proximity facilitates the transfer of
ubiquitin from the E3 ligase to HER2, marking it for destruction by the proteasome.

Ubiquitination & Degradation
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Caption: PROTAC-mediated degradation of HER2.

Experimental Protocol: Surface Plasmon Resonance
(SPR)
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Surface Plasmon Resonance (SPR) is a primary biophysical technique used to measure the
binding kinetics and affinity of PROTACS. It allows for the real-time, label-free analysis of both
binary (PROTAC-protein) and ternary (E3 ligase-PROTAC-protein) complex formation.[5][6][7]

[81°]

Objective:

To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of
PROTAC HER2 degrader-1 for the HER2 protein.

Materials:

e Instrument: Biacore SPR system (e.g., Biacore T200).

e Sensor Chip: CM5 sensor chip (for amine coupling) or NTA sensor chip (for His-tagged
proteins).

¢ Ligand: Recombinant human HER?2 protein (extracellular or kinase domain).

e Analyte: PROTAC HER2 degrader-1 (CH7C4), dissolved in DMSO and diluted in running
buffer.

o Buffers:

[¢]

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v
Surfactant P20).

[e]

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.

o

Activation Reagents: 0.4 M EDC and 0.1 M NHS.

o

Blocking Reagent: 1 M Ethanolamine-HCI, pH 8.5.

e Regeneration Solution: Glycine-HCI, pH 2.0 (or other suitable solution depending on ligand
stability).

Methodology:

e Ligand Immobilization:
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o Equilibrate the sensor chip with running buffer.

o Activate the carboxyl groups on the CM5 chip surface with a 1:1 mixture of EDC/NHS for 7
minutes.

o Inject the HER?2 protein (diluted in immobilization buffer to ~20 pg/mL) over the activated
surface until the desired immobilization level (~2000-5000 Response Units) is achieved.

o Inject the blocking reagent for 7 minutes to deactivate any remaining active esters.

o Areference flow cell is prepared similarly but without the injection of the HER2 protein to
allow for reference subtraction.

Analyte Binding Assay (Kinetics):

o Prepare a serial dilution of PROTAC HER2 degrader-1 in running buffer. The
concentration range should span from at least 10-fold below to 10-fold above the expected
Kd (e.g., 0.1 nM to 1 uM). Ensure the final DMSO concentration is consistent across all
samples and is low (<2%) to avoid buffer mismatch effects.

o Inject the different concentrations of the PROTAC over the HER2-immobilized and
reference flow cells at a constant flow rate (e.g., 30 uL/min).

o Monitor the association phase for a set time (e.g., 180 seconds), followed by a
dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).

o Between cycles, inject the regeneration solution to remove any bound analyte and restore
the surface.

Data Analysis:

o The raw sensorgram data is double-referenced by subtracting the signal from the
reference flow cell and from a buffer-only (blank) injection.

o The processed sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir
binding model) using the instrument's analysis software.

o This fitting process yields the kinetic rate constants, ka (on-rate) and kd (off-rate).
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o The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka
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Caption: Experimental Workflow for SPR Binding Assay.

This technical guide provides a foundational understanding of PROTAC HER2 degrader-1, its
binding characteristics, and the methods used to assess its interaction with the HER2 target.
The combination of potent binding affinity from its Tucatinib warhead and efficient recruitment
of the CRBN E3 ligase results in a highly effective degrader of the HER2 oncoprotein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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